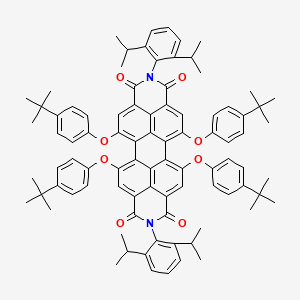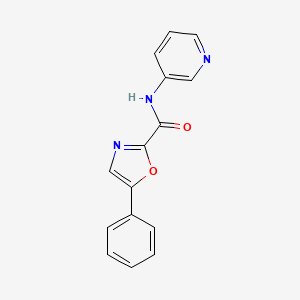
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16F4N2O3S and its molecular weight is 416.39. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
Synthesis and Structural Characterization : Compounds with complex structures involving fluorophenyl groups, thiazepan rings, and trifluoromethylpyridin motifs are often synthesized through multi-step reactions, including substitution reactions. The synthesized compounds' structures are confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry, and their crystal structures are determined by X-ray diffraction. This approach allows for a detailed understanding of molecular conformation and electron distribution, critical for designing compounds with desired physical, chemical, or biological properties (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT is extensively used to calculate the molecular structures of synthesized compounds, enabling comparison with experimental X-ray diffraction data. These studies provide insights into the compounds' electronic structures, including molecular electrostatic potential and frontier molecular orbitals. Such theoretical analyses are essential for predicting reactivity, stability, and interaction with biological targets (Huang et al., 2021).
Potential Applications in Drug Discovery
Pharmacological Activity : Compounds similar in structure to "(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" might exhibit diverse pharmacological activities. For instance, derivatives with specific structural features have been explored as P2X7 antagonists, showing potential for treating mood disorders due to their receptor occupancy and tolerability in preclinical species (Chrovian et al., 2018).
Anticonvulsant Agents : Derivatives of pyrrolidinyl methanone, structurally related to the compound , have shown significant anticonvulsant activity. These findings suggest the potential utility of structurally similar compounds in developing new therapeutic agents for epilepsy and related disorders (Malik & Khan, 2014).
Antidepressant Potential : The structural motif of pyridinyl methanone, when incorporated into compounds acting as 5-HT1A receptor agonists, has shown marked antidepressant potential. This highlights the importance of structural analysis and modification in the design of new psychiatric drugs (Vacher et al., 1999).
Eigenschaften
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3S/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-28(15,26)27)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHPMLPQFHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)
![Diethyl 2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedioate](/img/structure/B2589801.png)
![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)
![N-[2-(dipropylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2589809.png)

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)

